반응 조건

1.1 Catalysts: Triphenylphosphine oxide , (2R,2′R)-1,1′-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis[α,α-diphenyl… Solvents: Toluene ; rt; 0 °C

1.2 Reagents: Diethylzinc ; 5 min, 0 °C; 1 h, 0 °C

1.3 Solvents: Tetrahydrofuran ; 30 min, 0 - 4 °C; 2 h, 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; 10 min, 0 °C

2.1 Reagents: Triethylamine Solvents: Dichloromethane ; -78 °C; 2 h, -78 °C

2.2 Reagents: Sodium bicarbonate Solvents: Water ; -78 °C; -78 °C → rt

3.1 Catalysts: Indium iodide , [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran , Hexamethylphosphoramide ; 2 h, 0 °C

3.2 Reagents: Water

4.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ; 2 min, 0 °C; 15 min, 0 °C; 0 °C → rt; 1 h, rt

4.2 Reagents: Sodium bicarbonate Solvents: Water

5.1 Catalysts: Ruthenium(1+), tris(acetonitrile)(η5-2,4-cyclopentadien-1-yl)-, hexafluorophosph… Solvents: Acetone ; -78 °C; -78 °C → rt; 30 min, rt

6.1 Catalysts: Ruthenium(1+), tris(acetonitrile)(η5-2,4-cyclopentadien-1-yl)-, hexafluorophosph… Solvents: Acetone ; 8 - 12 h, rt

7.1 -

참조

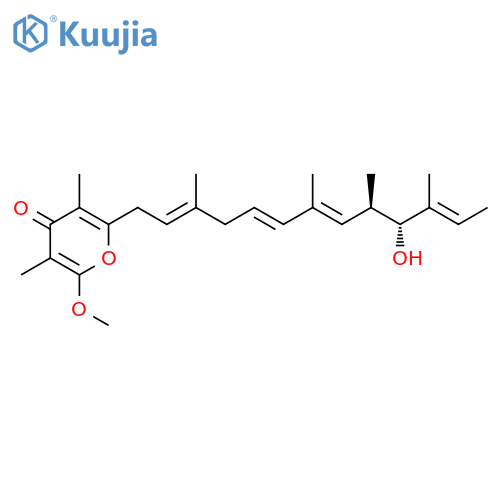

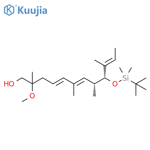

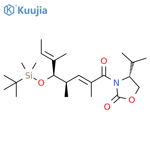

Propene as an Atom-Economical Linchpin for Concise Total Synthesis of Polyenes: Piericidin A

Trost, Barry M.

; et al,

Journal of the American Chemical Society,

2018,

140(37),

11623-11626